LogP Reduction of ~1.8 Units Relative to N-Methyl- and N,N-Dimethyl-cyclopropanesulfonamides
The target compound exhibits a computed LogP of −0.5973 , whereas N-methylcyclopropanesulfonamide gives a LogP of +1.1697 and N,N-dimethylcyclopropanesulfonamide yields +1.121 . The ~1.8 log-unit decrease translates to roughly a 60-fold reduction in octanol–water partition coefficient, placing the target firmly in hydrophilic chemical space while the comparators reside in lipophilic space.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | −0.5973 |
| Comparator Or Baseline | N-Methylcyclopropanesulfonamide: +1.1697; N,N-Dimethylcyclopropanesulfonamide: +1.121 |
| Quantified Difference | ΔLogP ≈ −1.77 vs N-methyl analog; ≈ −1.72 vs N,N-dimethyl analog |
| Conditions | Computationally estimated LogP (algorithm undisclosed); target compound data from vendor technical datasheet, comparator data from Chemsrc database. |
Why This Matters
A LogP below 0 indicates preferential aqueous solubility, which can simplify formulation, improve in vitro assay compatibility, and alter in vivo distribution relative to more lipophilic analogs.
